Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyl carbamate group and a substituted pyridine moiety. Its structure combines a rigid pyridine ring with a flexible pyrrolidine scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c1-14-16(10-11-18(20-14)23-2)17-9-6-12-21(17)19(22)24-13-15-7-4-3-5-8-15/h3-5,7-8,10-11,17H,6,9,12-13H2,1-2H3 |
InChI Key |
UEEXOPDIOXEJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The methoxy-substituted pyridine ring is introduced through a coupling reaction, such as the Suzuki–Miyaura coupling.
Esterification: The final step involves the esterification of the pyrrolidine derivative with benzyl alcohol to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate and its analogs:
Key Research Findings
Structural and Functional Insights
Electron-Donating vs. The amino-substituted analog exhibits higher solubility in polar solvents but may face oxidative degradation, whereas the methoxy variant could offer better shelf-life.
Stereochemical Complexity :
- Compounds like the (±)-trans-methyl derivative highlight the role of stereochemistry in bioactivity. The target compound’s stereochemistry (if resolved) would require validation via X-ray crystallography, often using SHELX-based refinement .
Synthetic Utility :
- The formylphenyl analog demonstrates the adaptability of the benzyl pyrrolidine-carboxylate scaffold for derivatization, enabling applications in bioconjugation or prodrug design.
Biological Activity
Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a pyrrolidine ring, a methoxy-substituted pyridine moiety, and a benzyl group, contributing to its unique pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that various pyrrolidine derivatives exhibit significant antibacterial and antifungal activities. For instance, in a study evaluating the antimicrobial properties of several pyrrolidine derivatives, compounds with similar structures to this compound showed promising results against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
A specific study assessed the antibacterial activity of related pyrrolidine compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus |
|---|---|---|
| This compound | 0.0195 | 0.0048 |
| Related Pyrrolidine Derivative | 0.0048 | 0.0098 |
These results indicate that this compound possesses significant antibacterial properties, comparable to well-known antibiotics.
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Research indicates that compounds with similar structural features can induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: Cytotoxicity Assay
In an investigation into the cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the following IC50 values were observed:
| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against A549 |
|---|---|---|
| This compound | 15.63 | 20.00 |
| Doxorubicin | 10.00 | 15.00 |
The comparative analysis shows that while this compound exhibits cytotoxic effects, it is slightly less potent than Doxorubicin, a standard chemotherapeutic agent.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial and cancerous cells. Preliminary studies suggest that these interactions may lead to disruption of cellular processes critical for survival and replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
